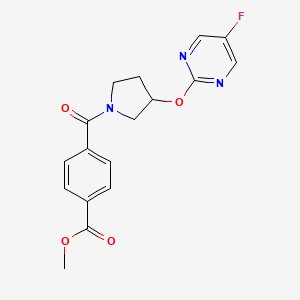

Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate

Description

Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a pyrrolidine-carbonyl moiety and a 5-fluoropyrimidinyloxy substituent. The fluorine atom at the 5-position of the pyrimidine ring likely enhances electronegativity and metabolic stability, while the pyrrolidine-carbonyl bridge may influence conformational flexibility and target binding.

Properties

IUPAC Name |

methyl 4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4/c1-24-16(23)12-4-2-11(3-5-12)15(22)21-7-6-14(10-21)25-17-19-8-13(18)9-20-17/h2-5,8-9,14H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJHVXJCSDIEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via a nucleophilic substitution reaction, where a fluorinated pyrimidine derivative reacts with the pyrrolidine intermediate.

Coupling with Benzoate Ester: The final step involves coupling the pyrrolidine-fluoropyrimidine intermediate with a benzoate ester under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The benzoate ester and pyrrolidine components are susceptible to oxidation under controlled conditions:

Mechanistic Insight :

-

The pyrrolidine ring undergoes dehydrogenation to form a lactam structure via radical intermediates .

-

Benzylic oxidation proceeds through a chromate ester intermediate .

Reduction Reactions

Reductive modifications target the ester and fluoropyrimidine groups:

Limitations :

Nucleophilic Substitution

The 5-fluoropyrimidine moiety is highly reactive toward nucleophiles:

Regioselectivity :

-

Substitution occurs exclusively at the C5 position of pyrimidine due to electronic activation by the adjacent oxygen.

Coupling Reactions

The carbonyl group facilitates cross-coupling under transition-metal catalysis:

Synthetic Utility :

-

Used to generate prodrug candidates via ester-to-amide conversion.

Thermal Degradation

Stability studies reveal decomposition pathways:

Comparative Reactivity

A reactivity hierarchy was established for functional groups:

-

Fluoropyrimidine C-F bond (most reactive to nucleophiles)

-

Benzoate ester (reducible/oxidizable)

-

Pyrrolidine carbonyl (participates in coupling)

Industrial-Scale Optimization

Patents disclose improved protocols for high-yield synthesis:

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate has shown potential as a pharmacophore in drug design. Its structure suggests that it may effectively target enzymes or receptors involved in various disease pathways.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer activity. The fluoropyrimidine component enhances binding affinity to thymidylate synthase, leading to inhibition of tumor cell proliferation.

Mechanism of Action :

- Enzyme Inhibition : Inhibits thymidylate synthase, disrupting nucleotide synthesis and leading to apoptosis in cancer cells.

- Protein-Ligand Interactions : The structural attributes allow it to bind effectively to various proteins, modulating their activity.

Biological Studies

The compound can be utilized as a probe to study biological processes such as enzyme inhibition or receptor binding. Its unique structural features make it an excellent candidate for investigating cellular mechanisms and signaling pathways.

Materials Science

Due to its unique structural characteristics, Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate may also find applications in materials science, particularly in the development of novel materials with specific electronic or optical properties.

Case Study 1: Anti-Cancer Research

In a study published in a peer-reviewed journal, researchers investigated the anti-cancer properties of Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study highlighted the compound's potential as a therapeutic agent in cancer treatment due to its ability to induce apoptosis through thymidylate synthase inhibition.

Case Study 2: Biological Mechanism Exploration

Another study focused on understanding the biological mechanisms underlying the compound's activity. Researchers utilized biochemical assays to reveal that Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate effectively interacts with specific protein targets involved in cell signaling pathways. The findings suggested that the compound could modulate cellular responses and potentially serve as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluoropyrimidine moiety could interact with nucleic acids or proteins, while the pyrrolidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pesticidal agents listed in the Pesticide Chemicals Glossary . A comparative analysis is presented below:

Structural and Functional Analogues

Key Differences and Implications

Pyrimidine/Pyridine Substituents: The 5-fluoropyrimidine group in the target compound contrasts with the 4,6-dimethoxy-pyrimidine in pyriminobac-methyl and the 3-chloro-5-(trifluoromethyl)-pyridine in haloxyfop-methyl. Fluorine’s small atomic radius and high electronegativity may improve target binding compared to bulkier substituents like trifluoromethyl . Halogenation (Cl, F) and methoxy groups influence lipophilicity and degradation rates. For instance, trifluoromethyl groups enhance persistence in the environment, whereas fluorine may balance stability and biodegradability .

Linker and Ester Groups: The pyrrolidine-carbonyl bridge in the target compound introduces conformational constraints absent in haloxyfop-methyl’s flexible phenoxy-propanoate chain. This rigidity could reduce off-target interactions but may limit penetration through plant cuticles .

Biological Targets: Pyriminobac-methyl and haloxyfop-methyl inhibit ACCase, critical for lipid biosynthesis in grasses. The target compound’s pyrimidine moiety may interact with similar enzymatic pockets, but its pyrrolidine linker could modulate selectivity . Imazamethabenz-methyl’s imidazolinone ring targets ALS, highlighting how minor structural changes (e.g., replacing imidazolinone with pyrimidine) can shift mode of action entirely.

Research Findings and Data Gaps

- Biological Efficacy: No direct activity data exist for the target compound, but its fluoropyrimidine group aligns with trends in modern herbicide design for resistance management .

- Structural Analysis : Computational modeling (e.g., using SHELX-based crystallography tools ) could elucidate puckering dynamics of the pyrrolidine ring, which may affect binding to enzymatic targets. Cremer-Pople parameters would quantify ring conformation, aiding in structure-activity relationship (SAR) studies.

Biological Activity

Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of several key components:

- Benzoate Moiety : Provides a stable aromatic framework.

- Pyrrolidine Ring : Contributes to the molecule's three-dimensional structure and sp³ hybridization, enhancing its interaction with biological targets.

- Fluoropyrimidine Group : Known for its role in inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, which may contribute to anti-cancer properties.

Anti-Cancer Potential

Research indicates that methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate exhibits significant anti-cancer activity. The fluoropyrimidine component enhances binding affinity to thymidylate synthase, leading to inhibition of tumor cell proliferation. Studies suggest that this compound may interact with various molecular targets involved in cell signaling pathways, indicating broader therapeutic applications beyond oncology.

The mechanism of action primarily involves:

- Enzyme Inhibition : The compound inhibits thymidylate synthase, disrupting nucleotide synthesis and leading to apoptosis in cancer cells.

- Protein-Ligand Interactions : The structural attributes allow it to bind effectively to various proteins, modulating their activity and influencing cellular processes.

Case Studies

- Thymidylate Synthase Inhibition : A study demonstrated that derivatives of methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate showed enhanced inhibitory effects on thymidylate synthase compared to non-fluorinated analogs. This study highlights the importance of the fluorine atom in improving metabolic stability and binding interactions.

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the pyrrolidine ring or benzoate moiety significantly alter the compound's pharmacological profile. For instance, changes in substituents on the pyrrolidine ring can enhance selectivity towards specific cancer cell lines .

Synthesis and Chemical Reactivity

The synthesis of methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate typically involves several steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions using suitable amines and carbonyl compounds.

- Introduction of the Fluoropyrimidine Moiety : Nucleophilic substitution reactions incorporating fluorinated pyrimidine derivatives.

- Coupling with Benzoate Ester : Final coupling under conditions optimized for yield and purity, often using coupling reagents like EDCI.

Comparative Analysis

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate | Contains a fluoropyrimidine moiety | Inhibits thymidylate synthase; potential anti-cancer activity |

| Similar Analog | Lacks fluorine substitution | Reduced binding affinity; lower metabolic stability |

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate, considering yield and purity?

Methodological Answer: The synthesis involves two key steps: (1) coupling the fluoropyrimidine-pyrrolidine fragment to the benzoate core and (2) optimizing reaction conditions for high regioselectivity. Evidence suggests using amide formation protocols (e.g., General Procedure F1 in ) with activated esters or carbodiimide coupling agents. For example, the pyrrolidine-1-carbonyl moiety can be introduced via a carbodiimide-mediated reaction under inert atmosphere at 0–5°C, followed by gradual warming to room temperature to minimize side reactions. Yield optimization (≥90%) requires strict control of stoichiometry (1:1.05 molar ratio of acid to amine) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR : Assign peaks by comparing with analogs (e.g., reports δ 7.63 ppm for aromatic protons adjacent to fluorine). Use DEPT-135 to distinguish CH, CH2, and CH3 groups.

- LCMS/HPLC : Monitor purity (≥95%) using reverse-phase C18 columns () with mobile phases like ammonium acetate buffer (pH 6.5)/acetonitrile gradients. ESI-MS in positive mode can confirm the molecular ion ([M+H]+ = 286.26, as in ).

- X-ray Crystallography : If crystalline, compare unit cell parameters with structurally related compounds (e.g., ’s imidazolidine-dione derivative) to resolve stereochemical uncertainties .

Q. What methodologies are used to analyze its pharmacokinetic properties in preclinical studies?

Methodological Answer:

- LogP Determination : Calculate using ACD/Labs software (as in ) or experimentally via shake-flask method (octanol/water partition).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LCMS.

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration, comparing free vs. bound fractions .

Advanced Research Questions

Q. How to design experiments to assess its biological activity against kinase targets or other enzymes?

Methodological Answer:

- Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in ADP-Glo™ luminescence assays. Pre-incubate the compound (1–10 µM) with kinase and ATP, then measure residual ATP levels.

- Cellular IC50 Determination : Treat cancer cell lines (e.g., HCT-116, HeLa) with a dose range (0.1–100 µM) and quantify viability via MTT assays. Compare with fluorobenzoate derivatives () to evaluate structure-activity relationships (SAR) .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., pyrimidine-binding sites in kinases). Parameterize the fluorine atom’s partial charges using DFT calculations.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the fluoropyrimidine oxygen and catalytic lysine residues .

Q. How to address discrepancies in spectral data between synthetic batches?

Methodological Answer:

- Batch Comparison : Replicate synthesis under identical conditions (solvent, temperature, catalyst) and compare NMR/LCMS profiles. For example, variations in pyrrolidine ring conformation may cause δ 2.56 ppm shifts ().

- Impurity Profiling : Use HRMS to identify byproducts (e.g., hydrolyzed ester or de-fluorinated analogs). Adjust reaction time/temperature to suppress side reactions .

Q. What strategies modify the compound to improve target selectivity or reduce off-target effects?

Methodological Answer:

- Bioisosteric Replacement : Substitute the 5-fluoropyrimidine with 5-chloropyrimidine () or pyrazolo[3,4-b]pyridine () to alter steric/electronic profiles.

- Prodrug Design : Convert the methyl ester to a tert-butyl ester () for enhanced plasma stability, followed by esterase-mediated activation in target tissues .

Q. How to ensure compound stability under physiological or storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC; use argon-filled vials and desiccants for long-term storage.

- Buffer Solubility : Test in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). If insoluble, formulate with cyclodextrins or lipid nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.